molecular formula C15H15ClN2O3S B2657572 (Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 898372-01-5

(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2657572
CAS No.: 898372-01-5
M. Wt: 338.81
InChI Key: ALZBEXVFQXIBBM-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of benzothiazole-derived carboxamides, characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with a 4-chloro-3-propyl group and linked to a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The chloro and propyl substituents enhance lipophilicity, while the dioxane ring may influence solubility and metabolic stability.

Properties

IUPAC Name

N-(4-chloro-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-2-6-18-13-10(16)4-3-5-12(13)22-15(18)17-14(19)11-9-20-7-8-21-11/h3-5,9H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZBEXVFQXIBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-chloro-3-propylbenzo[d]thiazole-2-amine with an appropriate aldehyde or ketone to form the corresponding Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Impact

The compound’s structural uniqueness lies in its chloro-propylbenzo[d]thiazole core and dihydrodioxine carboxamide side chain. Below is a comparative analysis with key analogs:

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula Yield (%) Melting Point (°C)
(Z)-N-(4-Chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide Benzo[d]thiazole 4-Cl, 3-propyl, dihydrodioxine carboxamide Chloro, carboxamide, dioxane C₁₆H₁₆ClN₂O₃S N/A N/A
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran Cyano, ketone, furan C₂₀H₁₀N₄O₃S 68 243–246
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene, 5-methylfuran Cyano, ketone, furan C₂₂H₁₇N₃O₃S 68 213–215
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl Amide, acryloyl C₂₁H₂₀N₄O₂S 82 200

Key Observations:

  • Chloro vs.
  • Dihydrodioxine vs. Furan/Thiadiazole : The dihydrodioxine ring in the target compound likely increases polarity compared to furan (11a, 11b) or thiadiazole (4g) systems, which could influence solubility and bioavailability.
  • Carboxamide vs. Cyano/Acryloyl: The carboxamide group may engage in hydrogen bonding more effectively than cyano (11a, 11b) or acryloyl (4g) groups, altering pharmacokinetic profiles .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s IR spectrum would show peaks for NH (~3,400 cm⁻¹), C=O (~1,700 cm⁻¹), and C-Cl (~750 cm⁻¹), similar to analogs 11a (3,436 cm⁻¹ NH) and 4g (1,690 cm⁻¹ C=O) .
  • NMR Spectroscopy: The propyl chain’s protons (δ ~0.8–1.5 ppm) and the dioxane ring’s protons (δ ~4.0–4.5 ppm) would distinguish it from analogs like 11a (trimethylbenzylidene δ 2.24–2.37 ppm) or 4g (dimethylamino-acryloyl δ ~3.0 ppm) .

Research Findings and Implications

  • Biological Activity: While direct data for the target compound are unavailable, analogs like 11a and 4g exhibit moderate antimicrobial activity (MIC ~25–50 µg/mL against S.
  • Thermal Stability: Higher melting points in analogs with bulky substituents (e.g., 11a at 243–246°C vs. 11b at 213–215°C) imply that the target compound’s propyl group may reduce crystallinity compared to trimethyl or cyano groups .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound 11a Compound 4g
Molecular Weight 342.8 g/mol 386 g/mol 392.48 g/mol
Key Functional Groups Cl, carboxamide, dioxane Cyano, ketone, furan Amide, acryloyl
Yield N/A 68% 82%
Melting Point N/A 243–246°C 200°C

Table 2: Spectral Signatures

Compound IR (cm⁻¹) ^1H NMR (δ, ppm)
Target Compound ~3,400 (NH), ~1,700 (C=O), ~750 (C-Cl) Propyl: 0.8–1.5; dioxane: 4.0–4.5
11a 3,436 (NH), 2,219 (CN), 1,719 (C=O) Trimethyl: 2.24–2.37; furan: 6.56–7.29
4g 1,690 (C=O), 1,638 (C=O) Methylphenyl: 2.34; acryloyl: 6.28–7.82

Biological Activity

(Z)-N-(4-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H13ClN2O3SC_{14}H_{13}ClN_{2}O_{3S}, with a molecular weight of approximately 304.78 g/mol. The structure features a chloro-substituted aromatic ring, a thiazole moiety, and a dioxine ring, which may contribute to its biological properties.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in cellular signaling pathways, such as poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes .
  • Antioxidant Activity : The dioxine structure may provide antioxidant properties, helping to mitigate oxidative stress within cells .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating various signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionIC50 values ranging from 0.082 μM to 12 μM for various targets
Antioxidant EffectsDemonstrated capacity to scavenge free radicals
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several studies have evaluated the biological activity of related compounds and provided insights into their mechanisms:

  • PARP Inhibition Study : A study on similar dioxine derivatives demonstrated potent inhibition of PARP1 with an IC50 value of 0.088 μM, suggesting that modifications to the dioxine structure can enhance activity .
  • Anticancer Activity : Research involving cell lines treated with this compound showed significant cytotoxic effects compared to controls, indicating potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.